UNC-2170
Beschreibung
Eigenschaften
Molekularformel |
C14H21BrN2O |
|---|---|
Molekulargewicht |
313.23 g/mol |
IUPAC-Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide |
InChI |
InChI=1S/C14H21BrN2O/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
XUFUVCIZFNREBI-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Probing the Selectivity of UNC-2170: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity profile of UNC-2170, a fragment-like ligand targeting the p53-binding protein 1 (53BP1). 53BP1 is a crucial protein in the DNA Damage Repair (DDR) pathway, specifically playing a central role in the non-homologous end joining (NHEJ) repair of double-strand breaks (DSBs).[1] this compound acts as an antagonist by binding to the tandem tudor domain of 53BP1, the same domain responsible for recognizing methylated lysine (B10760008) residues on histone proteins, thereby competing with endogenous substrates.[2] This guide summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
This compound has been characterized as a selective ligand for 53BP1. Its binding affinity and inhibitory concentration have been determined against its primary target and a panel of other methyl-lysine (Kme) reader proteins. The following tables summarize the available quantitative data.
Table 1: Binding Affinity and Inhibitory Concentration for 53BP1
| Parameter | Value | Method |
| IC50 | 29 ± 7.4 µM | AlphaScreen |
| Kd | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Selectivity Profile against other Methyl-Lysine (Kme) Reader Proteins
This compound demonstrates at least 17-fold selectivity for 53BP1 over other Kme reader proteins tested.[1][2][3] The IC50 values against a panel of nine other Kme readers were all determined to be significantly higher than that for 53BP1.
| Target Protein | IC50 (µM) |
| CBX7 | > 500 |
| JARID1A | > 500 |
| PHF1 | > 500 |
| PHF19 | > 500 |
| PHF23 | > 500 |
| UHRF1 | > 500 |
| L3MBTL1 | > 500 |
| L3MBTL3 | > 500 |
| MBTD1 | > 500 |
Data obtained from AlphaScreen assays at concentrations up to 500 µM.[2]
Experimental Protocols
The characterization of this compound's selectivity profile involved several key biophysical and cellular assays. The methodologies for these experiments are detailed below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay was employed to determine the IC50 value of this compound against 53BP1 and other Kme reader proteins.
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. For the 53BP1 assay, a biotinylated histone H4 peptide dimethylated on lysine 20 (H4K20me2), the natural ligand for 53BP1's tudor domain, is bound to streptavidin-coated donor beads. The 53BP1 protein is tagged (e.g., with GST) and captured by antibody-coated acceptor beads. When 53BP1 binds to the H4K20me2 peptide, the beads are brought close, generating a light signal. This compound, by competing with the peptide for binding to 53BP1, disrupts this interaction, leading to a decrease in the signal.
Methodology:
-
Reagent Preparation: Biotinylated H4K20me2 peptide, GST-tagged 53BP1, streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in an appropriate assay buffer.
-
Compound Incubation: A serial dilution of this compound is incubated with 53BP1 and the biotinylated H4K20me2 peptide to allow for competitive binding to reach equilibrium.
-
Bead Addition: The streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.
-
Signal Detection: After an incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
Data Analysis: The signal intensity is plotted against the concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (53BP1) in a sample cell. The heat released or absorbed upon binding is measured by a sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
Methodology:
-
Sample Preparation: The 53BP1 protein and this compound are dialyzed against the same buffer to minimize heats of dilution. The concentrations of both are precisely determined.
-
Titration: The ITC instrument is equilibrated at a constant temperature. A series of small injections of the this compound solution are made into the 53BP1 solution in the sample cell.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the engagement of a compound with its target protein in a cellular environment.
Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Methodology:
-
Cell Treatment: Cells are incubated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble 53BP1 in each sample is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and therefore, target engagement.
Signaling Pathway Context
This compound's target, 53BP1, is a key regulator in the DNA Damage Response (DDR) pathway. Specifically, it functions in the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). 53BP1 promotes NHEJ, which is active throughout the cell cycle, by protecting the DSB ends from resection.
In the context of BRCA1-deficient cancers, where HR is impaired, inhibiting 53BP1 can be a therapeutic strategy. By blocking 53BP1, this compound can potentially restore HR by allowing DNA end resection, leading to synthetic lethality in these cancer cells.
Conclusion
This compound is a valuable research tool for studying the function of 53BP1. It exhibits a clear selectivity for 53BP1 over other tested methyl-lysine reader proteins. The methodologies described herein provide a framework for the continued investigation of this compound and the development of more potent and selective 53BP1 inhibitors. Further studies, including broad kinome scanning, would provide a more complete understanding of its off-target profile. The ability of this compound to modulate the DNA damage response pathway underscores the therapeutic potential of targeting 53BP1 in specific cancer contexts.
References
An In-Depth Technical Guide to the Interaction of UNC-2170 with 53BP1 and its Antagonism of Histone H4K20me2 Recognition
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 is a small molecule antagonist of p53 binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a competitive inhibitor of the 53BP1 tandem tudor domain's interaction with dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2). We present detailed quantitative data on its binding affinity and selectivity, along with step-by-step experimental protocols for key biochemical and cellular assays. Furthermore, we visualize the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound as a chemical tool to probe 53BP1 function.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Cells have evolved sophisticated signaling networks, collectively known as the DNA damage response (DDR), to detect DSBs and orchestrate their repair. A key player in the DDR is the p53 binding protein 1 (53BP1), which is recruited to DSB sites and promotes the non-homologous end joining (NHEJ) pathway of DNA repair.[1]
The recruitment of 53BP1 to DSBs is a highly regulated process that involves the recognition of specific post-translational modifications on histone proteins. The tandem tudor domain of 53BP1 specifically binds to histone H4 dimethylated at lysine 20 (H4K20me2), a mark that becomes accessible at sites of DNA damage.[2] This interaction is crucial for the localization and function of 53BP1 in the DDR.
This compound was identified as a fragment-like small molecule that competitively binds to the H4K20me2 binding pocket of the 53BP1 tandem tudor domain.[2] As such, this compound serves as a valuable chemical probe to investigate the biological roles of the 53BP1-H4K20me2 interaction and to explore the therapeutic potential of targeting this axis in diseases such as cancer.
Quantitative Data
The binding affinity and selectivity of this compound for 53BP1 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 (53BP1) | 29 µM | AlphaScreen | [3] |
| Kd (53BP1) | 22 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Table 1: Binding Affinity of this compound for 53BP1. |
| Methyl-lysine Reader Protein | IC50 (µM) |
| 53BP1 | 29 |
| L3MBTL1 | >100 |
| L3MBTL3 | >100 |
| CBX7 | >100 |
| UHRF1 (Tudor) | >100 |
| PHF1 | >100 |
| PHF19 | >100 |
| MBTD1 | >100 |
| JARID1A (PHD3) | >100 |
| PHF23 | >100 |
| Table 2: Selectivity Profile of this compound.[1] |
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Involving 53BP1
The recruitment of 53BP1 to sites of DNA double-strand breaks is a critical step in the non-homologous end joining (NHEJ) repair pathway. This process is initiated by the recognition of the break and the subsequent signaling cascade that leads to the modification of chromatin, including the exposure of the H4K20me2 mark. This compound acts by blocking the interaction between the tandem tudor domain of 53BP1 and H4K20me2, thereby inhibiting its recruitment and downstream signaling.
Caption: this compound inhibits 53BP1 recruitment to DNA double-strand breaks.
AlphaScreen Experimental Workflow
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the interaction between two molecules. In the context of this compound, it is used to quantify the inhibition of the 53BP1-H4K20me2 interaction.
Caption: AlphaScreen assay to measure this compound's inhibition of 53BP1-H4K20me2 binding.
Experimental Protocols
AlphaScreen Assay for 53BP1-H4K20me2 Inhibition
This protocol is adapted from the supplementary information of Perfetti et al., ACS Chem Biol, 2015.[1][4]
Materials:
-
6xHis-tagged 53BP1 tandem tudor domain (53BP1-TTD)
-
Biotinylated H4K20me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK(Biotin)-NH2)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate-coated Acceptor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white microplates (e.g., Corning #3707)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the this compound dilution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing 6xHis-53BP1-TTD and Biotin-H4K20me2 peptide in Assay Buffer to each well. The final concentrations should be optimized but are typically in the low nanomolar range.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate-coated Acceptor beads in Assay Buffer to each well. The final concentration of beads is typically 20 µg/mL.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding of this compound to 53BP1-TTD. Specific parameters should be optimized for the instrument used.[5][6]
Materials:
-
Purified 6xHis-tagged 53BP1-TTD
-
This compound
-
ITC Buffer: e.g., 25 mM HEPES (pH 7.5), 150 mM NaCl
-
ITC instrument (e.g., MicroCal ITC200, Malvern Panalytical)
Procedure:
-
Prepare a solution of 53BP1-TTD (typically 10-50 µM) in ITC Buffer.
-
Prepare a solution of this compound (typically 10-20 fold higher concentration than the protein) in the same ITC Buffer. It is critical that the buffer composition is identical for both the protein and the ligand to avoid heat of dilution effects.
-
Degas both solutions immediately before the experiment.
-
Load the 53BP1-TTD solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25 °C), stirring speed, and injection parameters (e.g., a series of 2 µL injections every 150 seconds).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles from the syringe tip, and discard this data point during analysis.
-
Initiate the titration experiment.
-
Analyze the resulting data by integrating the heat signals for each injection and fitting the binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
53BP1 Foci Formation Assay
This cellular assay is used to assess the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage.[7][8]
Materials:
-
Human cell line (e.g., U2OS, HeLa)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Primary antibody against 53BP1 (e.g., rabbit anti-53BP1)
-
Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by, for example, exposing the cells to a defined dose of ionizing radiation (e.g., 2 Gy) and allowing them to recover for a specific time (e.g., 1 hour).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary anti-53BP1 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4 °C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).
Class Switch Recombination (CSR) Assay
This assay assesses the functional consequence of 53BP1 inhibition by this compound on a physiological DNA recombination process.[9][10]
Materials:
-
Splenocytes isolated from mice (e.g., C57BL/6)
-
This compound
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Flow cytometry antibodies (e.g., anti-IgG1-PE, anti-B220-FITC)
-
Flow cytometer
Procedure:
-
Isolate splenocytes from a mouse spleen and prepare a single-cell suspension.
-
Culture the splenocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add this compound at various concentrations or vehicle to the cell cultures.
-
Stimulate the B cells to undergo class switch recombination by adding LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL).
-
Incubate the cells for 3-4 days at 37 °C in a 5% CO2 incubator.
-
Harvest the cells and stain them with fluorescently labeled antibodies against a B-cell marker (e.g., B220) and the switched immunoglobulin isotype (e.g., IgG1).
-
Analyze the cells by flow cytometry to determine the percentage of B cells that have successfully switched to expressing IgG1.
Conclusion
This compound is a valuable tool for studying the role of the 53BP1-H4K20me2 interaction in the DNA damage response and other biological processes. Its well-characterized in vitro and cellular activity, coupled with the detailed experimental protocols provided in this guide, should enable researchers to effectively utilize this compound in their investigations. Further exploration of the therapeutic potential of targeting the 53BP1-H4K20me2 axis may lead to the development of novel cancer therapies.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Results for "Isothermal Titration Calorimetry" | Springer Nature Experiments [experiments.springernature.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replication-Coupled Dilution of H4K20me2 Guides 53BP1 to Pre-replicative Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC-2170 in Class Switch Recombination Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunoglobulin (Ig) class switch recombination (CSR) is a crucial biological process in mature B lymphocytes that allows for the diversification of antibody effector functions. This is achieved by replacing the constant region of the immunoglobulin heavy chain from IgM to IgG, IgE, or IgA, while maintaining the antigen-binding variable region. The process is initiated by activation-induced cytidine (B196190) deaminase (AID), which creates DNA double-strand breaks (DSBs) in the switch (S) regions of the immunoglobulin heavy chain locus. The repair of these DSBs, primarily through the non-homologous end joining (NHEJ) pathway, is critical for successful CSR.
One of the key proteins involved in the NHEJ pathway is p53-binding protein 1 (53BP1). 53BP1 is recruited to the sites of DSBs and plays a vital role in protecting the broken DNA ends from resection, thereby promoting their joining. The small molecule UNC-2170 is an inhibitor of 53BP1. By binding to the tandem Tudor domain of 53BP1, this compound competitively inhibits the interaction of 53BP1 with methylated histones at the sites of DNA damage, thereby disrupting its function in DNA repair. This inhibitory action makes this compound a valuable tool for studying the role of 53BP1 in various cellular processes, including CSR. In B cells, inhibition of 53BP1 by this compound has been shown to impair class switch recombination, phenocopying the effects observed in 53BP1-deficient B cells.
These application notes provide a detailed protocol for utilizing this compound in an in vitro class switch recombination assay using murine splenic B cells.
Data Presentation
Application Notes and Protocols for UNC-2170 in Cellular Lysate Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a pioneering, fragment-like small molecule ligand that functions as an antagonist for the p53-binding protein 1 (53BP1).[1][2][3] 53BP1 is a critical protein in the DNA Damage Response (DDR) pathway, specifically playing a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2] this compound exerts its inhibitory effect by binding to the tandem tudor domain of 53BP1, competitively inhibiting its interaction with dimethylated histone H4 on lysine (B10760008) 20 (H4K20me2), a key histone mark present at sites of DNA damage.[3][4] This competitive binding disrupts the recruitment and localization of 53BP1 to DSBs. In cellular lysate experiments, treatment with this compound has been shown to increase the amount of soluble 53BP1, indicating its efficacy in displacing the protein from chromatin.[1][5]
These application notes provide a detailed protocol for utilizing this compound in cellular lysate experiments to probe 53BP1 function, particularly for assessing its chromatin association.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with 53BP1.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 29 µM | Human | AlphaScreen | [1][5] |
| K_d | 22 µM | Human | Isothermal Titration Calorimetry (ITC) | [1][5] |
| Cellular Effect | Concentration-dependent increase in soluble 53BP1 | Human (HEK293T cells) | Western Blot of cellular lysate fractions | [1] |
Signaling Pathway
The following diagram illustrates the role of 53BP1 in the DNA damage response and the mechanism of inhibition by this compound.
Caption: Mechanism of 53BP1 recruitment and this compound inhibition.
Experimental Protocols
Protocol 1: Analysis of 53BP1 Solubility in Cellular Lysates Following this compound Treatment
This protocol details the treatment of cultured cells with this compound, followed by biochemical fractionation of cellular lysates and subsequent analysis of 53BP1 distribution by Western blotting.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Nuclear Lysis Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Laemmli sample buffer (4X)
-
Primary antibody: anti-53BP1
-
Primary antibody: anti-Histone H3 (chromatin fraction marker)
-
Primary antibody: anti-Tubulin (soluble fraction marker)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 10 µM to 100 µM. A DMSO-only control should be included.
-
A negative control compound, such as UNC2892, can also be used if available.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Cellular Fractionation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold Cytoplasmic Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic (soluble) fraction.
-
Resuspend the pellet in 200 µL of ice-cold Nuclear Lysis Buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
The supernatant contains the nuclear soluble fraction. The remaining pellet is the chromatin-bound fraction.
-
Resuspend the chromatin pellet in 1X Laemmli buffer and sonicate to shear DNA.
-
-
Western Blotting:
-
Determine the protein concentration of the soluble and nuclear fractions using a BCA assay.
-
Normalize the protein amounts for each sample.
-
Prepare samples for SDS-PAGE by adding 4X Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-53BP1, anti-Histone H3, and anti-Tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for 53BP1 in the soluble and chromatin-bound fractions.
-
Observe the increase in the ratio of soluble to chromatin-bound 53BP1 with increasing concentrations of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the cellular lysate experiment.
Caption: Workflow for analyzing 53BP1 solubility after this compound treatment.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of 53BP1 Inhibitors: UNC-2170 vs. i53
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent 53BP1 inhibitors: the small molecule UNC-2170 and the genetically encoded inhibitor i53. This document synthesizes available experimental data to illuminate their respective mechanisms, potencies, and functional cellular effects.
The tumor suppressor p53 binding protein 1 (53BP1) is a critical regulator of DNA double-strand break (DSB) repair pathway choice, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[1][2][3][4] This role has made 53BP1 a key target for therapeutic intervention, particularly in contexts such as enhancing the efficiency of CRISPR-Cas9-mediated genome editing and potentially sensitizing cancer cells to certain therapies. Here, we compare this compound, a small molecule inhibitor, with i53, a genetically encoded ubiquitin variant that acts as a 53BP1 inhibitor.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative metrics for this compound and i53 based on published experimental data. It is important to note that these values were determined in different experimental systems and should be interpreted with this in mind.
| Parameter | This compound | i53 (UbvG08) |
| Inhibitor Type | Small Molecule | Genetically Encoded Ubiquitin Variant |
| Binding Target | Tandem Tudor Domain of 53BP1 | Tudor Domain of 53BP1 |
| Binding Affinity (Kd) | 22 µM | 242 ± 52 nM |
| IC50 | 29 µM (in an AlphaScreen assay) | Not Reported |
| Reported Cellular Effect | Suppression of Class Switch Recombination | Increased Homology-Directed Repair (up to 5.6-fold), Increased Gene Conversion (2.4-fold) |
Mechanism of Action
Both this compound and i53 target the Tudor domain of 53BP1, a region responsible for recognizing histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA damage.[5][6]
This compound is a fragment-like small molecule that binds to the methyl-lysine binding pocket of the 53BP1 tandem tudor domain.[5][6] By occupying this site, this compound competitively inhibits the interaction between 53BP1 and its histone ligand, thereby preventing its localization to DSBs.
i53 is a genetically encoded ubiquitin variant identified through phage display.[3][7] It binds with high affinity and selectivity to the Tudor domain of 53BP1, effectively occluding the ligand-binding site and blocking 53BP1 accumulation at DNA damage sites.[3][7][8]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of 53BP1 inhibition and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide: UNC-2170 vs. Genetic Knockdown for 53BP1 Inhibition in Research
For researchers, scientists, and drug development professionals, the precise modulation of DNA damage response (DDR) pathways is paramount. The tumor suppressor protein p53-binding protein 1 (53BP1) has emerged as a critical regulator of DNA double-strand break (DSB) repair, primarily by promoting non-homologous end joining (NHEJ) and suppressing homologous recombination (HR). Consequently, inhibiting 53BP1 is a key strategy to enhance HR-mediated repair, particularly in the context of sensitizing BRCA-deficient cancers to PARP inhibitors. Two primary methods for 53BP1 inhibition are the use of the small molecule inhibitor UNC-2170 and genetic knockdown techniques such as siRNA, shRNA, or CRISPR.
This guide provides an objective comparison of this compound and genetic knockdown of 53BP1, presenting available experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action: A Tale of Two Approaches
This compound: A Reversible Chemical Probe
This compound is a cell-permeable small molecule that acts as a competitive antagonist of 53BP1.[1][2] It specifically targets the tandem Tudor domain of 53BP1, the very domain responsible for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA damage.[3] By occupying this binding pocket, this compound prevents the localization of 53BP1 to DSBs, thereby inhibiting its downstream functions in promoting NHEJ.
Genetic Knockdown: A Sustained Suppression
Genetic knockdown methods, including small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR-Cas9 systems, aim to reduce or eliminate the expression of the 53BP1 protein. These techniques operate at the mRNA or genomic level to prevent the translation of 53BP1. The result is a sustained depletion of the 53BP1 protein, leading to a long-term inability of the cell to execute 53BP1-dependent DNA repair.
Head-to-Head Comparison: Key Advantages of this compound
While direct head-to-head quantitative comparisons in single studies are limited, the distinct mechanisms of action of this compound and genetic knockdown offer clear conceptual advantages for the chemical inhibitor in specific experimental contexts.
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Control over Inhibition | High: Rapid onset and reversible upon washout. Allows for precise temporal control. | Low: Onset is gradual (24-72 hours) and largely irreversible (especially with CRISPR). |
| Dose-Dependent Tuning | Yes: The degree of 53BP1 inhibition can be finely tuned by varying the concentration of this compound. | Limited: While some tuning is possible with siRNA concentration, it is less precise and can lead to off-target effects at higher concentrations. |
| Cell Cycle Specificity | High: Can be added at specific phases of the cell cycle to investigate phase-dependent functions of 53BP1. | Low: Protein is depleted throughout the cell cycle, making it difficult to study phase-specific roles without complex synchronization protocols. |
| Off-Target Effects | Potentially lower and distinct: While off-target binding to other proteins is possible, it can be assessed using proteomics. This compound shows at least 17-fold selectivity for 53BP1 over other tested methyl-lysine reader proteins.[1][2] | Well-documented: siRNA and shRNA are known to have off-target effects by silencing unintended mRNAs with partial sequence homology.[4] CRISPR can also have off-target genomic edits. |
| Reversibility | Yes: The inhibitory effect can be reversed by washing out the compound, allowing for the study of recovery and repair kinetics. | No: Genetic modifications are stable and generally not reversible, preventing the study of functional recovery. |
| Ease of Use | High: Simple addition to cell culture media. | Moderate to High: Requires transfection or transduction procedures, which can introduce variability and cellular stress. |
Supporting Experimental Data
Table 1: Effect of 53BP1 Inhibition on Homologous Recombination (HR)
| Method | Cell Line | Assay | Outcome | Reference |
| This compound | U2OS | 53BP1 foci formation | Dose-dependent reduction in IR-induced 53BP1 foci | [5] |
| 53BP1 siRNA | U2OS | RAD51 foci formation | Increased number of RAD51 foci, indicating enhanced HR | [6] |
| 53BP1 Knockout | BRCA1-deficient cells | HR efficiency (DR-GFP) | Partial restoration of HR | [7] |
Table 2: Effect of 53BP1 Inhibition on PARP Inhibitor (PARPi) Sensitivity
| Method | Cell Line | PARPi | Outcome | Reference |
| 53BP1 Knockdown (shRNA) | BRCA1-mutated mammary tumor cells | Olaparib | Increased resistance to PARPi | [7] |
| 53BP1 Depletion | ATM-deficient breast cancer cells | PARPi | Reduced cytotoxicity of PARPi |
Experimental Protocols
1. Homologous Recombination (HR) Efficiency Assay (DR-GFP Reporter)
This assay quantifies HR efficiency by measuring the restoration of a functional GFP gene.
-
Cell Line: U2OS cells stably integrated with the DR-GFP reporter cassette.
-
Procedure:
-
Seed DR-GFP U2OS cells in a 6-well plate.
-
Treat with this compound at desired concentrations or transfect with 53BP1 siRNA.
-
After 24-48 hours, transfect cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter.
-
Incubate for 48-72 hours to allow for DNA repair.
-
Harvest cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in GFP-positive cells indicates an increase in HR efficiency.
-
2. Non-Homologous End Joining (NHEJ) Efficiency Assay
This assay measures the ability of cells to repair a linearized plasmid via NHEJ.
-
Procedure:
-
Treat cells with this compound or transfect with 53BP1 siRNA.
-
Transfect cells with a linearized reporter plasmid (e.g., pEGFP-Pem1-Ad2) and a circular control plasmid (e.g., mCherry).
-
After 24-48 hours, harvest cells and analyze the ratio of GFP-positive to mCherry-positive cells by flow cytometry. A decrease in this ratio indicates reduced NHEJ efficiency.
-
3. Immunofluorescence Staining for RAD51 and 53BP1 Foci
This method visualizes the recruitment of DNA repair proteins to sites of DNA damage.
-
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat with this compound or transfect with 53BP1 siRNA.
-
Induce DNA damage (e.g., by ionizing radiation or treatment with a DNA-damaging agent).
-
Allow time for foci formation (typically 1-8 hours).
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against RAD51 and/or 53BP1.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per cell using image analysis software.
-
Visualizing the Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for comparing the two methods, and the logical advantages of this compound.
Caption: Role of 53BP1 in DNA repair pathway choice.
Caption: Workflow for comparing this compound and 53BP1 knockdown.
Caption: Logical advantages of this compound over genetic knockdown.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are valuable tools for studying the function of 53BP1. Genetic knockdown provides a robust method for achieving sustained loss of 53BP1 function and is well-suited for studies where a long-term, stable inhibition is desired.
However, for experiments requiring precise temporal control, dose-dependent inhibition, and the ability to study the reversal of effects, the small molecule inhibitor this compound offers significant advantages. Its ability to be introduced and removed from a system with ease makes it a superior choice for dissecting the dynamic roles of 53BP1 in the DNA damage response, particularly for investigating cell cycle-dependent processes and the kinetics of DNA repair pathway choice. As with any inhibitor, careful validation of its on-target effects and assessment of potential off-target liabilities are crucial for the robust interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription–replication conflicts underlie sensitivity to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Repair Network Analysis Reveals Shieldin as a Key Regulator of NHEJ and PARP Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
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